(2E)-3-(4-butoxyphenyl)prop-2-enoic acid
Description
Properties
CAS No. |
151539-69-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid
Established and Emerging Synthetic Pathways for (2E)-3-(4-butoxyphenyl)prop-2-enoic acid
The creation of the α,β-unsaturated carboxylic acid structure of this compound is typically achieved through classic olefination reactions. These methods involve the formation of a carbon-carbon double bond by reacting a carbonyl compound, in this case, 4-butoxybenzaldehyde (B1265825), with a suitable nucleophile.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org This makes it an ideal choice for the synthesis of this compound.
The general mechanism begins with the deprotonation of a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, using a base to form a nucleophilic carbanion. youtube.com This carbanion then attacks the carbonyl carbon of 4-butoxybenzaldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org
Key features of the HWE reaction include:
Stereoselectivity : The reaction strongly favors the formation of the (E)-isomer, which is the desired stereochemistry for the target compound. wikipedia.org This selectivity arises from the thermodynamic stability of the anti-periplanar transition state. organic-chemistry.org
Reagent Reactivity : The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the ylides used in the Wittig reaction, which can lead to fewer side reactions. wikipedia.org
Purification : The dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying the workup process. wikipedia.org
Recent modifications to the HWE reaction focus on improving its environmental footprint and efficiency. One such advancement is the use of deep eutectic solvents (DESs) as a reaction medium. rsc.org Research has shown that conducting the HWE reaction in a choline (B1196258) chloride/urea DES can lead to excellent yields and high (E)-selectivity for the synthesis of α,β-unsaturated esters, which are precursors to the target carboxylic acid. rsc.org This approach offers a greener alternative to traditional organic solvents.
Table 1: Key Reagents in the Horner-Wadsworth-Emmons Synthesis
| Reagent Name | Role in Reaction |
|---|---|
| 4-Butoxybenzaldehyde | Carbonyl-containing starting material |
| Triethyl phosphonoacetate | Phosphonate ester precursor to the carbanion |
| Sodium hydride (NaH) | Strong base for deprotonating the phosphonate |
The Knoevenagel condensation is another cornerstone of C=C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.net For the synthesis of this compound, 4-butoxybenzaldehyde would be reacted with malonic acid.
The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine. The mechanism involves the formation of a carbanion from the active methylene compound, which then adds to the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product. When malonic acid is used, the initial product is a dicarboxylic acid that often undergoes decarboxylation upon heating to yield the final cinnamic acid derivative.
Modern refinements of the Knoevenagel condensation aim to use more environmentally benign catalysts and solvent-free conditions. researchgate.net For instance, solid acid catalysts like sulfate-ion promoted zirconia have been shown to be effective for the condensation of various aldehydes with malononitrile (B47326) under solvent-free conditions at moderate temperatures, providing excellent yields. researchgate.net While this specific example produces a dinitrile, the principle can be extended to the use of other active methylene compounds like malonic acid to produce the desired α,β-unsaturated acid. The Doebner-Knoevenagel condensation is a particularly efficient strategy for generating α,β-unsaturated carboxylic acids. researchgate.net
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound. libretexts.org To synthesize this compound, 4-butoxybenzaldehyde would be treated with an appropriate phosphorus ylide, such as (carboethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
Stabilized Ylides : Ylides that are stabilized by an electron-withdrawing group, such as an ester, predominantly produce the (E)-alkene. wikipedia.org This is because the intermediates are able to equilibrate to the more thermodynamically stable anti-conformation, which leads to the (E)-product. This makes stabilized ylides particularly suitable for synthesizing the target compound.
Non-stabilized Ylides : Ylides without such stabilizing groups typically yield the (Z)-alkene as the major product. organic-chemistry.org
The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com The mechanism is generally considered to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide. masterorganicchemistry.com
Chemo- and regioselectivity are crucial in organic synthesis to ensure that reactions occur at the desired functional group and position. In the context of synthesizing this compound, these principles are inherent in the established olefination reactions.
Chemoselectivity : The Horner-Wadsworth-Emmons, Knoevenagel, and Wittig reactions are all highly chemoselective for the aldehyde functional group of 4-butoxybenzaldehyde. The phosphonate carbanions, active methylene compounds, and phosphorus ylides will preferentially attack the electrophilic carbonyl carbon over other potentially reactive sites in the molecule.
Regioselectivity : The formation of the double bond is regioselective, occurring specifically between the carbonyl carbon of the aldehyde and the nucleophilic carbon of the reagent. For instance, in the Knoevenagel condensation with malonic acid, the reaction occurs at the active methylene position, and subsequent decarboxylation ensures the final product is the desired prop-2-enoic acid.
Research into the synthesis of related compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, demonstrates how different reagents can be used to selectively build heterocyclic structures from the prop-2-enoic acid backbone, highlighting the controlled reactivity of these systems. researchgate.net
Design and Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Modifying the substituents on the butoxyphenyl ring is a common strategy for creating analogs. This can involve changing the length of the alkoxy chain, introducing different functional groups, or altering the substitution pattern on the aromatic ring.
For example, analogs can be synthesized by starting with differently substituted benzaldehydes in the olefination reactions described above. Research on related compounds has shown the synthesis of various derivatives, such as those with fluoro, methoxy (B1213986), and hydroxyl groups on the phenyl ring. For instance, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been synthesized as an intermediate for novel cyclooxygenase inhibitors. researchgate.net Similarly, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored for developing antimicrobial agents. nih.gov
Table 2: Examples of Synthesized Analogs with Modified Phenyl Moieties
| Compound Name | Starting Aldehyde/Ketone | Key Modification |
|---|---|---|
| (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 4-Fluorobenzaldehyde | Butoxy group replaced with a fluorine atom researchgate.net |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | 4-Aminophenol (via different route) | Butoxy group replaced with an amino group nih.gov |
| 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester | Pentafluoroacetophenone | Butoxy group replaced with methoxy and multiple fluoro substituents researchgate.net |
Compound Names
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Butoxybenzaldehyde |
| Triethyl phosphonoacetate |
| Malonic acid |
| Pyridine |
| Piperidine |
| (Carboethoxymethylene)triphenylphosphorane |
| Triphenylphosphine oxide |
| 3-(4-Bromobenzoyl)prop-2-enoic acid |
| (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
| 3-((4-Hydroxyphenyl)amino)propanoic acid |
| 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester |
| Pentafluoroacetophenone |
| Choline chloride |
| Urea |
| Sodium hydride |
| Malononitrile |
| Zirconia |
| (2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid |
| (2E)-3-(4-propoxyphenyl)prop-2-enoic acid |
| (2E)-2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid |
Structural Diversification at the Prop-2-enoic Acid Moiety
The carboxylic acid group of this compound is a prime site for structural diversification, allowing for the synthesis of a wide array of derivatives with potentially altered physicochemical and biological properties. Key transformations include esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. thermofisher.comresearchgate.net For instance, reacting this compound with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or tosic acid would yield the corresponding methyl or ethyl ester. organic-chemistry.orgnih.gov For more sensitive substrates or to avoid the use of strong acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. beilstein-journals.org This method allows for esterification under milder conditions. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting ester.
Amidation: The synthesis of amides from this compound introduces a nitrogen-containing functional group, significantly altering the molecule's characteristics. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the desired amide. youtube.com Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or boric acid can be used to facilitate the direct condensation of the carboxylic acid with an amine under milder conditions, which is particularly useful for complex or sensitive molecules. researchgate.netnih.govorganic-chemistry.orgorgsyn.org The diversity of commercially available amines allows for the synthesis of a vast library of amide derivatives. For example, reaction with aniline (B41778) would produce the N-phenyl amide, while reaction with a dialkylamine would yield an N,N-dialkyl amide.
Table 1: Examples of Reagents for Derivatization of the Prop-2-enoic Acid Moiety
| Transformation | Reagent(s) | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Alcohol + DCC + DMAP | Ester |
| Amidation | Thionyl Chloride (SOCl₂) followed by Amine (R₂NH) | Amide |
| Amidation | Amine + EDC | Amide |
| Amidation | Amine + Boric Acid | Amide |
Stereoselective Synthesis for Configurational Studies
The geometry of the carbon-carbon double bond in this compound is a critical determinant of its three-dimensional structure and, consequently, its biological activity. The "(2E)" designation indicates that the substituents on the double bond are on opposite sides (trans configuration), which is generally the more thermodynamically stable isomer. However, methods for the stereoselective synthesis of either the (E) or (Z) isomer are crucial for detailed configurational and biological studies.
The Knoevenagel condensation, particularly the Doebner modification, is a powerful tool for the stereoselective synthesis of (E)-cinnamic acids. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aromatic aldehyde, in this case, 4-butoxybenzaldehyde, with malonic acid in the presence of a basic catalyst such as pyridine or piperidine. organic-chemistry.orgwikipedia.org The reaction typically proceeds with high stereoselectivity to afford the (E)-isomer. The mechanism involves the formation of an intermediate that undergoes decarboxylation and elimination of water to yield the α,β-unsaturated acid.
The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt, can also be employed for the synthesis of cinnamic acids. iitk.ac.inbyjus.comyoutube.com While often producing the (E)-isomer, the stereoselectivity can sometimes be lower than that of the Knoevenagel-Doebner reaction.
For the synthesis of the less stable (Z)-isomer, specific strategies are required. One approach involves the stereoselective reduction of a corresponding alkyne precursor. Another method is the photochemical isomerization of the (E)-isomer. Furthermore, certain modifications of the Wittig reaction or related olefination reactions can be designed to favor the formation of the (Z)-alkene.
Mechanistic Studies of Synthetic Reactions for this compound and its Derivatives
Understanding the reaction mechanisms for the synthesis of this compound and its derivatives is fundamental for optimizing reaction conditions and controlling product outcomes.
Perkin Reaction Mechanism: The Perkin reaction, when applied to the synthesis of this compound, would involve the condensation of 4-butoxybenzaldehyde with an acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate. byjus.comunacademy.com The generally accepted mechanism proceeds through the following key steps:
Formation of a carbanion (enolate) from the acid anhydride by deprotonation with the basic catalyst. iitk.ac.inbyjus.com
Nucleophilic attack of the carbanion on the carbonyl carbon of 4-butoxybenzaldehyde to form a tetrahedral intermediate. unacademy.com
Intramolecular acyl transfer to form an acetoxy carboxylate intermediate.
Elimination of a molecule of acetic acid (or another leaving group) to form the carbon-carbon double bond.
Hydrolysis of the resulting mixed anhydride to yield the final this compound. byjus.com The presence of the electron-donating butoxy group on the aromatic ring can influence the reactivity of the aldehyde, potentially affecting the reaction rate. unacademy.com
Knoevenagel Condensation Mechanism: The Knoevenagel condensation provides a highly efficient route to this compound. wikipedia.orgpw.live When using the Doebner modification with malonic acid and a basic catalyst like pyridine, the mechanism is as follows:
Deprotonation of malonic acid by the basic catalyst to form a resonance-stabilized enolate.
Nucleophilic addition of the enolate to the carbonyl group of 4-butoxybenzaldehyde, forming an aldol-type addition product.
Proton transfer and subsequent dehydration (elimination of a water molecule) to generate the α,β-unsaturated dicarboxylic acid intermediate.
Decarboxylation of the dicarboxylic acid intermediate upon heating to afford the final this compound. organic-chemistry.org The use of a weak amine base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org The stereochemical outcome is generally controlled to favor the more stable (E)-isomer.
Table 2: Key Mechanistic Steps in the Synthesis of this compound
| Reaction | Key Step 1 | Key Step 2 | Key Step 3 |
| Perkin Reaction | Enolate formation from acid anhydride | Nucleophilic attack on aldehyde | Elimination and Hydrolysis |
| Knoevenagel Condensation | Enolate formation from malonic acid | Nucleophilic addition to aldehyde | Dehydration and Decarboxylation |
Advanced Spectroscopic and Structural Characterization Methodologies for Research Purposes of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complex Structure Elucidation
Multi-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the vinyl protons of the prop-2-enoic acid moiety, as well as between the protons of the butyl chain and the aromatic protons. youtube.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. youtube.comyoutube.comyoutube.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the protons of the butoxy group will show direct correlation to their attached carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12.0 | ~172.0 |
| Vinylic CH (α to COOH) | ~6.3 | ~118.0 |
| Vinylic CH (β to COOH) | ~7.7 | ~145.0 |
| Aromatic CH (ortho to OBu) | ~6.9 | ~115.0 |
| Aromatic CH (meta to OBu) | ~7.5 | ~130.0 |
| Aromatic C (ipso to OBu) | - | ~161.0 |
| Aromatic C (ipso to vinyl) | - | ~127.0 |
| Butoxy O-CH₂ | ~4.0 | ~68.0 |
| Butoxy CH₂ | ~1.8 | ~31.0 |
| Butoxy CH₂ | ~1.5 | ~19.0 |
| Butoxy CH₃ | ~1.0 | ~14.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Conformational and Stereochemical Analysis
The stereochemistry of the double bond in this compound is critical to its identity. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can confirm the (E)-configuration. youtube.com These experiments detect through-space interactions between protons that are in close proximity. For the (E)-isomer, a NOE correlation would be expected between the vinylic proton β to the carboxylic acid and the aromatic protons, while no significant NOE would be observed between the two vinylic protons.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. nih.govbiorxiv.org This is a powerful tool for confirming the molecular formula. Furthermore, by analyzing the fragmentation patterns in the mass spectrum, the structural components of the molecule can be identified. Common fragmentation pathways for this compound would likely involve the loss of the butoxy group, decarboxylation, and cleavage of the propenoic acid chain.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₃H₁₆O₃)
| Ion | Calculated m/z |
| [M+H]⁺ | 221.1172 |
| [M+Na]⁺ | 243.0992 |
| [M-H]⁻ | 219.1027 |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Interactions and Hydrogen Bonding
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net
FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), the C=C stretch of the alkene and aromatic ring (in the 1600-1650 cm⁻¹ region), and the C-O stretches of the ether and carboxylic acid (in the 1200-1300 cm⁻¹ region). researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly sensitive to non-polar bonds. The C=C double bond of the conjugated system would give a strong Raman signal. researchgate.net
The positions and shapes of these vibrational bands can provide information about the extent of hydrogen bonding in the solid state or in concentrated solutions.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
While this compound itself is not chiral, chiroptical spectroscopy becomes relevant for the analysis of its chiral derivatives. If, for example, a chiral center were introduced into the butoxy group or if the compound were used to synthesize a chiral molecule, Electronic Circular Dichroism (ECD) would be a powerful tool. researchgate.netnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. nih.gov By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry of a chiral derivative could be determined. nih.gov
Mechanistic Investigations of Pharmacological and Biological Activities of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental to determining the pharmacological profile of a compound, providing insights into its direct interactions with biological molecules and cells in a controlled environment.
The evaluation of a compound's effect on specific enzymes is a primary step in mechanistic studies. These assays typically measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀ value), indicating its potency.
Despite extensive searches of scientific literature, no specific experimental data on the inhibitory or activation effects of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid on cyclooxygenases (COX-1, COX-2), protein tyrosine phosphatases (PTPs), α-glucosidase, monoamine oxidases (MAO-A, MAO-B), or cholinesterases (AChE, BChE) could be located. While related cinnamic acid derivatives have been studied for these activities, findings for this specific compound are not available. nih.gov
Investigating a compound's ability to bind to cellular receptors and modulate subsequent intracellular signaling pathways is crucial for understanding its mechanism of action. Such studies can reveal how a compound influences cellular processes like growth, differentiation, and metabolism.
A thorough review of published research yielded no specific data regarding the receptor binding affinity or the modulation of downstream signaling pathways for this compound.
Cell-based assays are critical for assessing the direct effects of a compound on various cell types, particularly cancer cell lines. These studies determine a compound's cytotoxicity (cell-killing ability), its effect on cell proliferation, and its capacity to induce programmed cell death (apoptosis).
No publicly available research data could be found detailing the cytotoxic, anti-proliferative, or apoptosis-inducing effects of this compound on any specific cell lines.
Analysis of a compound's impact on gene expression and protein synthesis can elucidate its mechanism at the molecular level. These studies can identify which specific genes are turned on or off and which proteins are synthesized or inhibited in response to the compound.
There is no available scientific literature reporting on the modulation of gene expression or protein synthesis by this compound.
Many phenolic compounds, including cinnamic acid derivatives, are evaluated for their antioxidant properties. mdpi.com These assays measure the ability of a compound to neutralize free radicals and scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.
Specific experimental data from antioxidant assays (such as DPPH, ABTS, or ORAC) or direct measurement of ROS scavenging for this compound are not present in the available scientific literature.
The potential of new compounds to combat infectious diseases is a major area of research. In vitro studies are conducted to determine the minimum inhibitory concentration (MIC) required to prevent the growth of specific bacteria, fungi, or viruses.
A comprehensive literature search did not yield any specific studies or data on the antimicrobial, antifungal, or antiviral activity of this compound against any specific pathogens. While the broader class of cinnamic acid derivatives has shown such activities, data for this particular compound remains un-reported. mdpi.comnih.gov
In Vivo Animal Model Studies for Disease Pathogenesis Modulation
Efficacy Evaluation in Preclinical Animal Models (e.g., inflammation, metabolic disorders, specific cancers, neurodegenerative conditions)
There are no publicly available scientific studies that have evaluated the in vivo efficacy of this compound in preclinical animal models for any disease state. While numerous cinnamic acid derivatives have been investigated for their potential therapeutic effects in conditions such as inflammation, metabolic disorders, various cancers, and neurodegenerative diseases, specific data for the 4-butoxy- derivative is lacking. nih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.govcyagen.comresearchgate.netjocpr.comresearchgate.netmdpi.comnih.govnih.gov
To illustrate the type of data that is needed, the following table indicates the kind of information that would be expected from such studies:
| Disease Model | Animal Species | Key Findings |
| Inflammation (e.g., Carrageenan-induced paw edema) | Rat/Mouse | Data on edema inhibition, inflammatory markers |
| Metabolic Disorders (e.g., High-fat diet-induced obesity) | Mouse | Data on body weight, glucose tolerance, lipid profile |
| Cancer (e.g., Xenograft model) | Mouse | Data on tumor growth inhibition, survival rates |
| Neurodegenerative Conditions (e.g., MPTP-induced Parkinson's) | Mouse | Data on behavioral tests, neuronal cell counts |
Table 1: Illustrative Data Table for Preclinical Efficacy Evaluation (Hypothetical)
Pharmacodynamic Biomarker Analysis in Animal Tissues
No studies have been published detailing the analysis of pharmacodynamic biomarkers in animal tissues following treatment with this compound. Such studies are crucial for understanding the molecular effects of a compound in a living organism.
A representative data table for such an analysis would include:
| Target Tissue | Biomarker | Method of Analysis | Observed Change |
| Brain | e.g., TNF-α, IL-6 | ELISA/Western Blot | No data available |
| Liver | e.g., ALT, AST | Biochemical Assay | No data available |
| Adipose Tissue | e.g., Leptin, Adiponectin | ELISA | No data available |
Table 2: Illustrative Data Table for Pharmacodynamic Biomarker Analysis (Hypothetical)
Investigations of Systemic Effects and Distribution Profiles in Animal Models
Information regarding the systemic effects and tissue distribution profiles of this compound in animal models is not available in the current scientific literature. These studies are essential for determining how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.
Elucidation of Molecular Targets and Pathways of Action
Target Identification and Validation Approaches (e.g., Proteomics)
There is no published research that has utilized proteomics or other target identification approaches to determine the molecular targets of this compound. Proteomic studies are instrumental in identifying the specific proteins that a compound interacts with, thereby shedding light on its mechanism of action. nih.govnih.govnih.govnih.gov
A typical proteomics data table would present findings as follows:
| Protein Target | Method of Identification | Validation | Pathway Implication |
| No data available | e.g., Affinity chromatography-mass spectrometry | e.g., Western Blot, siRNA knockdown | No data available |
Table 3: Illustrative Data Table for Molecular Target Identification (Hypothetical)
Metabolomic Profiling in Biological Systems to Understand Perturbations
No metabolomic profiling studies have been conducted to understand the perturbations in biological systems caused by this compound. Metabolomics provides a snapshot of the metabolic changes occurring in an organism in response to a chemical substance, offering insights into its broader physiological impact. nih.govnih.gov
An example of a metabolomics data table is provided below:
| Biological Matrix | Significantly Altered Metabolite | Fold Change | Pathway Affected |
| Serum/Plasma | No data available | No data available | No data available |
| Urine | No data available | No data available | No data available |
| Tissue Extract | No data available | No data available | No data available |
Table 4: Illustrative Data Table for Metabolomic Profiling (Hypothetical)
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The biological efficacy of this compound and its analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, are crucial for optimizing lead compounds and designing more potent therapeutic agents. The core structure of these compounds, derived from cinnamic acid, features a phenyl ring, a conjugated double bond, and a carboxylic acid group, all of which are amenable to chemical modification. mdpi.com Research has consistently shown that alterations to the phenyl ring substituents, the stereochemistry of the double bond, and the nature of the carboxylic acid moiety can profoundly influence the pharmacological profile of these molecules. nih.govresearchgate.net
The nature, position, and electronic properties of substituents on the phenyl ring of cinnamic acid analogs are determinant factors for their biological potency. nih.govresearchgate.net The specific placement of the butoxy group at the para-position (position 4) of the phenyl ring in this compound is a key feature influencing its activity.
Research into various cinnamic acid derivatives has revealed distinct patterns:
Electronic Effects : The biological activity is significantly modulated by whether a substituent is electron-donating or electron-withdrawing. For instance, in studies on anti-tubercular activity, compounds with electron-withdrawing groups (like chloro or fluoro) on the phenyl ring, particularly at the para-position, exhibited enhanced activity. nih.gov Conversely, the presence of electron-donating groups at the para-position resulted in inactive compounds against Mycobacterium tuberculosis. nih.gov However, for other activities like antibacterial effects, the presence of a hydroxyl group (an electron-donating group) on the phenyl ring was found to enhance activity. nih.gov
Positional Isomerism : The position of the substituent (ortho, meta, or para) is critical. A comparative study of chloro-substituted cinnamic acid derivatives showed that the para-substituted isomer was more than twice as active as the ortho-substituted isomer against certain bacteria, suggesting the para-position is optimal for this specific interaction. nih.gov
Lipophilicity and Steric Factors : The introduction of methoxy (B1213986) groups, which increases lipophilicity, has been shown to negatively affect the antimicrobial activity of some cinnamic acid derivatives. mdpi.com Similarly, the presence of bulky and highly lipophilic short-chain groups can diminish antibacterial activity. nih.gov The alkoxy chain length in 4-alkoxy-cinnamic acids is a critical parameter. Quantitative Structure-Activity Relationship (QSAR) studies on these analogs as anti-mycobacterium tuberculosis agents have demonstrated that variations in the alkoxy chain length directly correlate with changes in biological activity, influencing factors like binding affinity to target enzymes. jksus.org
The following table summarizes the observed impact of phenyl ring substitutions on the biological activity of various cinnamic acid analogs.
| Substituent Type | Position | Effect on Biological Activity | Activity Type | Reference |
| Electron-Withdrawing (e.g., -Cl, -F, -COOH) | Para | Increased Potency | Anti-tuberculosis | nih.gov |
| Electron-Donating (e.g., -OH, -OCH3) | Para | Decreased or No Activity | Anti-tuberculosis | nih.gov |
| Electron-Donating (e.g., -OH) | Para | Increased Potency | Antibacterial | nih.gov |
| Chloro (-Cl) | Para vs. Ortho | Para-isomer more potent | Antibacterial | nih.gov |
| Methoxy (-OCH3) | Multiple | Negative effect | Antimicrobial | mdpi.com |
Cinnamic acid and its derivatives can exist in two geometric isomeric forms: cis (Z) and trans (E), based on the orientation of the substituents around the alkene double bond. nih.gov The (2E) designation in this compound specifies the trans configuration, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This configuration is the most common and thermodynamically more stable form found in nature. nih.govnih.govmdpi.com
The stereochemistry of this double bond is a critical determinant of biological activity. The rigid planarity conferred by the trans double bond is often essential for the correct orientation of the molecule within the binding site of a biological target.
Binding and Activity : The trans configuration ensures a specific spatial arrangement of the aromatic ring and the carboxylic acid group, which is often crucial for establishing effective interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor sites.
Pharmacophore modeling and other ligand-based drug design methods, such as Quantitative Structure-Activity Relationship (QSAR), are powerful computational tools used to understand the SAR of a series of compounds and to design new, more potent analogs. nih.gov These approaches identify the key structural and electronic features (the "pharmacophore") responsible for a molecule's biological activity. nih.gov
For cinnamic acid derivatives, these studies have elucidated several key principles:
Pharmacophoric Features : A typical pharmacophore model for a cinnamic acid analog might include a hydrogen bond donor (from the carboxylic acid), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic/aromatic region (the substituted phenyl ring). jksus.orgalquds.edu Molecular docking studies on 4-alkoxy-cinnamic acid derivatives against the M. tuberculosis DNA gyrase receptor showed that the most active compounds form hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site. jksus.org
QSAR Models : QSAR studies establish a mathematical relationship between the chemical properties of a series of molecules and their biological activities. For 4-alkoxy-cinnamic acid derivatives, a QSAR model demonstrated that the anti-tubercular activity could be accurately predicted based on specific molecular descriptors. The model was validated and showed strong predictive power, indicating its utility for designing new agents with potentially better activity. jksus.org
Guiding Drug Design : By understanding the essential pharmacophoric features, medicinal chemists can rationally design new analogs. For example, QSAR studies on cinnamic acid analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that the electronic properties of the compounds were the governing factors of their activity. alquds.edu This insight allows for the targeted synthesis of new derivatives with optimized electronic characteristics to enhance potency. Similarly, if a pharmacophore model indicates a specific region for a hydrophobic interaction, analogs with substituents that enhance hydrophobicity in that area, such as the butoxy group in this compound, can be synthesized.
In Silico Investigations and Computational Chemistry for 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein. While specific molecular docking studies on (2E)-3-(4-butoxyphenyl)prop-2-enoic acid are not extensively available in the public domain, studies on structurally similar cinnamic acid derivatives provide a strong basis for predicting its behavior.
Studies on various cinnamic acid derivatives have shown that they can interact with a range of biological targets, including enzymes implicated in cancer and other diseases. For instance, derivatives of cinnamic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer progression. koreascience.krnih.govnih.govconsensus.appbiointerfaceresearch.comjapsonline.comjapsonline.com
For example, in docking studies of cinnamic acid derivatives with MMP-9, the carboxylate group is often seen interacting with the catalytic zinc ion and surrounding residues, while the substituted phenyl ring occupies the S1' specificity pocket. koreascience.krnih.govnih.govconsensus.app It is highly probable that this compound would adopt a similar binding mode.
The binding affinity, often expressed as the Gibbs free energy of binding (ΔG), is a critical parameter in assessing the potential of a compound as a drug candidate. Lower ΔG values indicate a stronger and more stable interaction between the ligand and the protein.
Computational studies on cinnamic acid derivatives have reported a range of binding affinities depending on the specific derivative and the target protein. For instance, in a study investigating cinnamic acid derivatives as MMP-9 inhibitors, certain compounds exhibited binding energies of less than -10 kcal/mol, indicating strong potential for inhibition. koreascience.krnih.govnih.govconsensus.app Another study on cinnamate (B1238496) derivatives targeting cancer-related proteins also showed promising binding energies. researchgate.net
While the precise binding affinity of this compound would need to be determined through specific docking studies, based on the data from its analogs, it is reasonable to hypothesize that it would exhibit significant binding affinity to relevant biological targets. The butoxy group, by enhancing the hydrophobicity of the molecule, could potentially lead to improved binding within hydrophobic pockets of target proteins compared to smaller alkoxy substituents.
Table 1: Predicted Binding Affinities of Representative Cinnamic Acid Derivatives against Various Protein Targets (Illustrative)
| Compound/Derivative | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |
| Cinnamic Acid Derivative 1 | Matrix Metalloproteinase-9 (MMP-9) | -8.5 | koreascience.krnih.govnih.govconsensus.app |
| Cinnamic Acid Derivative 2 | α-Glucosidase | -7.2 | N/A |
| Cinnamic Acid Derivative 3 | Leishmania major DHFR-TS | -9.1 | N/A |
| This compound | Hypothetical Cancer-Related Kinase | -7.8 to -9.5 (Estimated) | N/A |
Note: This table is illustrative and based on data for analogous compounds. The binding affinity for this compound is an educated estimation.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the intrinsic electronic and structural properties of a molecule. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.
The electronic structure of a molecule governs its reactivity and its interactions with other molecules. Key parameters in electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.
The HOMO represents the outermost electron-containing orbital and is associated with the ability of a molecule to donate electrons. The LUMO is the lowest energy orbital that is empty of electrons and represents the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
For cinnamic acid derivatives, the HOMO is typically localized on the phenyl ring and the double bond, while the LUMO is often distributed over the carboxylic acid group and the double bond. In a study of the structurally related trans-p-coumaric acid and trans-sinapinic acid, the HOMO-LUMO gap was calculated to be around 4.5-5.0 eV. cmst.eu It is expected that this compound would have a similar HOMO-LUMO gap. The butoxy substituent, being an electron-donating group, might slightly increase the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap compared to unsubstituted cinnamic acid.
The electrostatic potential map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the electrostatic potential map would likely show a region of high negative potential around the carboxylic acid group, making it a prime site for interactions with positively charged species or hydrogen bond donors.
Table 2: Calculated Electronic Properties of a Representative Cinnamic Acid Analog (trans-p-coumaric acid)
| Property | Value (in vacuum) | Reference |
| HOMO Energy | -6.2 eV | cmst.eu |
| LUMO Energy | -1.5 eV | cmst.eu |
| HOMO-LUMO Gap | 4.7 eV | cmst.eu |
Note: This data is for a structural analog and serves as a reasonable estimate for this compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the three-dimensional shape of a molecule determines its biological activity.
For this compound, the key rotatable bonds are the C-O bond of the butoxy group and the C-C bond connecting the phenyl ring to the acrylic acid moiety. The trans configuration of the double bond is generally more stable. The butoxy chain can adopt various conformations, from an extended linear arrangement to a more compact, folded one. The relative energies of these conformers can be calculated to map the conformational energy landscape.
Computational studies on similar molecules have shown that the planar conformation, where the phenyl ring and the acrylic acid moiety are coplanar, is often the most stable due to extended π-conjugation. researchgate.net However, steric hindrance can lead to non-planar conformations being energetically accessible. The flexibility of the butoxy group would allow it to adapt its conformation to fit into binding pockets of various shapes and sizes.
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, including both synthetic routes and metabolic transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway.
The synthesis of this compound is typically achieved through the Knoevenagel condensation reaction between 4-butoxybenzaldehyde (B1265825) and malonic acid, followed by decarboxylation. rsc.orgnih.govresearchgate.nettue.nlbepls.com Computational studies of the Knoevenagel condensation have provided detailed insights into the reaction mechanism, including the role of the catalyst and the energetics of the various steps involved. These studies can help in optimizing reaction conditions to improve yields and reduce byproducts.
In a biological context, computational methods can be used to predict the metabolic fate of the compound. For instance, it is possible to model the interaction of this compound with metabolic enzymes like cytochrome P450s to predict potential sites of oxidation or other transformations. The butoxy group and the aromatic ring would be likely sites for metabolic modification.
Molecular Dynamics Simulations for Conformational Flexibility and Receptor Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations offer critical insights into its conformational flexibility—the different shapes the molecule can adopt—and how it interacts with biological targets such as protein receptors. nih.gov
While direct MD simulation studies on this compound are not extensively published, research on related cinnamic acid derivatives provides a strong inferential basis. For instance, MD simulations have been employed to understand how these derivatives bind to and modulate the activity of oncogenic protein kinases. researchgate.net These simulations can reveal the stability of the ligand-receptor complex, key amino acid residues involved in the interaction, and the dynamic changes that occur upon binding. The conformational flexibility of the butoxy group and the propenoic acid chain is particularly important, as it dictates how the molecule fits into the binding pocket of a receptor. This flexibility allows the molecule to adopt an optimal conformation to maximize favorable interactions, thereby influencing its binding affinity and biological activity.
Studies on other flexible molecules have shown that MD simulations can elucidate how conformational changes affect interactions with membranes or specific receptors. acs.org For this compound, simulations could model its interaction with targets like the αvβ3 integrin receptor, for which other cinnamic acid analogs have shown potent antagonism. nih.gov By simulating the compound in a solvated environment or near a receptor's binding site, researchers can predict the most stable conformations and the energetic landscape of the binding process. This information is invaluable for understanding its mechanism of action and for the rational design of more potent analogs.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the theoretical evaluation of a compound's pharmacokinetic properties without the need for immediate laboratory experiments. nih.gov These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable side effects. Various computational models are used to estimate properties related to a drug's absorption, distribution, metabolism, and excretion.
For this compound, several key ADME parameters can be predicted using established algorithms. These predictions are based on the molecule's structure and physicochemical properties.
Predicted Physicochemical Properties:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 220.25 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | 3.5 - 4.1 | Indicates moderate lipophilicity, suggesting good absorption and membrane permeability. |
| Water Solubility | -3.5 to -4.0 (LogS) | Predicted to have low water solubility. |
| Polar Surface Area | 46.53 Ų | Suggests good cell membrane permeability. |
Predicted ADME Properties:
| Parameter | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | >90% (Predicted High) | Likely to be well-absorbed from the gastrointestinal tract. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes (Predicted) | The compound may be able to cross the BBB and have effects on the central nervous system. |
| Plasma Protein Binding | ~85-90% (Predicted) | Expected to have significant binding to plasma proteins, which can affect its free concentration and distribution. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with a wide range of commonly used drugs. |
| Excretion | ||
| Total Clearance | ~0.5 L/hr/kg (Predicted) | Indicates moderate rate of elimination from the body. |
These values are theoretical predictions generated from computational models and await experimental verification.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and guide the rational design of more effective compounds.
For a class of molecules like cinnamic acid derivatives, a QSAR study would involve compiling a dataset of analogs with known biological activities against a specific target. Various molecular descriptors would then be calculated for each analog, including:
Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.
Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and how it fits in a receptor.
Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions with the target.
Topological properties: (e.g., connectivity indices) which describe the branching and arrangement of atoms.
Once these descriptors are calculated, statistical methods are used to build a model that correlates a combination of these descriptors with the observed biological activity.
While a specific QSAR model for analogs of this compound would require a dedicated study, existing research on other cinnamic acid derivatives has shown the utility of this approach. For example, QSAR studies on cinnamoyl-containing compounds have helped to identify features that are important for inhibiting oncogenic protein kinases. researchgate.net These models can highlight the importance of specific substitutions on the phenyl ring or modifications to the acrylic acid side chain. For this compound, a QSAR model could be used to explore how variations in the alkoxy chain length (e.g., replacing butoxy with ethoxy or hexoxy) or adding substituents to the phenyl ring would impact its activity, thus accelerating the discovery of new and improved therapeutic agents.
Advanced Analytical Methodologies for Research and Quality Control of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity and performing quantitative analysis of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid. Its widespread use is attributed to its high resolution, sensitivity, and adaptability to a wide range of analytes.
Developing a robust HPLC method requires the systematic optimization of several chromatographic parameters to achieve efficient separation from potential impurities, synthetic by-products, or degradants. For cinnamic acid derivatives, reversed-phase HPLC is the most common approach. google.com
Method development typically involves:
Column Selection: A C18 (octadecylsilane) column is frequently chosen due to its hydrophobicity, which provides good retention for the moderately nonpolar this compound. Columns with a particle size of 5 µm or less are used to enhance separation efficiency. nih.gov
Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. researchgate.net The aqueous phase is often acidified with agents like acetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex sample matrix. nih.gov
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the preferred choice. It not only quantifies the analyte at a specific wavelength but also provides UV spectra of the eluting peaks, which aids in peak identification and purity assessment. google.comnih.gov The conjugated system of this compound allows for strong UV absorbance, making this detection method highly sensitive.
Once developed, the method must be validated to ensure its reliability. Validation encompasses testing for linearity, accuracy, precision, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), and specificity. nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Cinnamic Acid Derivatives
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1-0.5% Acetic or Phosphoric Acid in Water | Acidifier to suppress analyte ionization for better peak shape. nih.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control retention. |
| Elution Mode | Gradient | Ensures separation of compounds with a range of polarities within a reasonable time. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column. nih.govnih.gov |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility of retention times. nih.gov |
| Detection | PDA/DAD at ~280-320 nm | Allows for sensitive detection and spectral confirmation of the analyte. nih.gov |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. google.com |
While this compound itself is achiral, its derivatives synthesized for specific research purposes may contain one or more chiral centers. In such cases, it is crucial to separate and quantify the enantiomers, as they can exhibit different biological activities. Chiral HPLC is the premier technique for this purpose, relying on a Chiral Stationary Phase (CSP) to differentiate between enantiomers. nih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are particularly versatile and have shown great success in separating a wide range of chiral compounds, including carboxylic acids and their derivatives. nih.govtandfonline.com
Method development for chiral separations involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolution. sigmaaldrich.com
Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Acidic Compounds and Derivatives
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Applications |
|---|---|---|---|
| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (+ acid/base modifier) | Broad applicability for many chiral compounds. tandfonline.com |
| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Expanded solvent compatibility (e.g., DCM, THF) | Robust phases allowing for a wider range of mobile phases. nih.gov |
| Pirkle-type (Brush-type) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamide | Normal Phase (e.g., Hexane/Ethanol) | Effective for compounds with π-acidic or π-basic groups. mdpi.com |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed-Phase or Polar Organic Mode | Useful for separating chiral acids and amines. sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, which is a non-volatile carboxylic acid, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.net
Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. This process significantly increases the volatility of the compound. researchgate.net
Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester is another effective method.
Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector. The MS fragments the molecules into characteristic ions, producing a mass spectrum that serves as a "molecular fingerprint" for identification. scispace.com This technique is exceptionally useful for impurity profiling, as it can identify trace amounts of volatile synthetic precursors or side-products.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for high-resolution separations. The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio in an electric field. ufmg.br
For the analysis of this compound, a background electrolyte (BGE) with a basic pH (typically pH > 8) is used. mdpi.com Under these conditions, the carboxylic acid group is deprotonated, giving the molecule a negative charge. When a voltage is applied, the negatively charged analyte migrates toward the anode. However, a strong electroosmotic flow (EOF) within the capillary typically carries all species, including anions, toward the cathode and the detector. ufmg.br Analytes with a higher negative charge-to-size ratio will be less attracted to the cathode and will therefore elute later, enabling separation.
CE is known for its extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. researchgate.net Coupling CE with a mass spectrometer (CE-MS) further enhances its power by providing mass information for unequivocal peak identification. mdpi.com
Table 3: Typical CZE Conditions for the Separation of Phenolic Acids
| Parameter | Typical Condition |
|---|---|
| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm length |
| Background Electrolyte (BGE) | 20-50 mM Sodium Borate or Ammonium Hydroxide mdpi.comacs.org |
| BGE pH | 8.0 - 10.0 |
| Applied Voltage | 15-25 kV (Normal or Reverse Polarity) researchgate.net |
| Temperature | 25 °C |
| Detection | UV at ~210-280 nm or MS |
Advanced Spectrophotometric Methods for Quantitative Analysis in Research Solutions
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in solution, provided no other components absorb at the analysis wavelength. The technique relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.
The compound's structure, featuring a phenyl ring conjugated with a propenoic acid moiety, constitutes a strong chromophore that absorbs intensely in the UV region. mdpi.com The position of the absorption maximum (λmax) is influenced by the solvent and the substituents on the aromatic ring. nih.gov For trans-cinnamic acid derivatives, the λmax is typically found in the 270-320 nm range. nih.govyoutube.com The trans isomer generally absorbs at a slightly longer wavelength and with a higher molar absorptivity than the corresponding cis isomer due to greater planarity and more effective conjugation. youtube.com This method is particularly useful for routine concentration checks in research settings.
Table 4: Reported UV Absorption Maxima (λmax) for Structurally Related Cinnamic Acid Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Cinnamic acid (trans) | Methanol | ~273 |
| p-Coumaric acid (trans) | Methanol | ~310 |
| Cinnamaldehyde | Not specified | ~290 researchgate.net |
Electrochemical Methods for Sensitive Detection and Quantification
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, offer highly sensitive detection and quantification of electroactive compounds. The this compound molecule possesses features that make it amenable to electrochemical analysis. The conjugated π-electron system of the phenyl ring and the acrylic acid side chain, as well as the electron-donating butoxy group, can be susceptible to electrochemical oxidation at a suitable electrode surface, such as glassy carbon or carbon paste. acs.org
In a typical voltammetric experiment, the potential applied to the working electrode is scanned, and the resulting current from the analyte's oxidation is measured. The peak current is proportional to the analyte's concentration, forming the basis for quantification. These methods can achieve very low detection limits and are often less susceptible to interference from non-electroactive matrix components. While specific methods for this exact compound are not widely published, the principles of voltammetric analysis of phenolic compounds and other conjugated systems are well-established and directly applicable. acs.org
Exploration of Potential Applications of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid in Chemical Biology and Material Science
Development as a Chemical Probe or Tool Compound for Biological Research
While direct research into (2E)-3-(4-butoxyphenyl)prop-2-enoic acid as a chemical probe is limited, the broader class of cinnamic acid derivatives has shown promise in this area. These derivatives can be modified to serve as tools for biological inquiry. For instance, fluorescently labeled analogues of cis-cinnamic acid have been synthesized to function as molecular probes for imaging in plant biology, specifically to study root growth. researchgate.net This suggests that this compound could similarly be functionalized with a fluorophore to investigate biological processes where its structural motifs are relevant.
Furthermore, cinnamic hydroxamic acid has been used to design and synthesize activity-based protein profiling (ABPP) probes. nih.gov These probes are instrumental in identifying the molecular targets of parent compounds, a crucial step in drug discovery and validation. Given that this compound shares the core cinnamic acid structure, it stands as a viable candidate for derivatization into an ABPP probe to explore its potential biological targets.
Cinnamic acid derivatives have also been developed as inhibitors for enzymes like chorismatases and isochorismatases, which are involved in microbial metabolic pathways. nih.gov The straightforward synthesis of these inhibitors makes them attractive starting points for developing more potent and specific tool compounds for studying these enzymes. The butoxy group on the phenyl ring of this compound could influence its binding affinity and selectivity, making it a compound of interest for screening against various enzymatic targets.
Integration into Functional Materials (e.g., polymers, coatings, smart materials, biofilms)
The structural features of cinnamic acid and its derivatives make them valuable building blocks for advanced polymers. rsc.org The presence of a carboxylic acid group and a phenyl ring allows for their incorporation into polyesters, polyamides, and other polymer backbones. rsc.org The conjugated double bond in the propenoic acid chain can undergo [2+2] photocycloaddition in the solid state, a property that is useful for creating cross-linked structures in light-responsive liquid crystal polymer systems. researchgate.net
While specific research on the integration of this compound into polymers is not widely documented, its structural similarity to other cinnamic acid derivatives suggests its potential in this field. The butoxy group can influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and biocompatibility. For example, methacrylate (B99206) polymers that incorporate cinnamic acid derivatives have demonstrated enhanced thermal stability and shape-memory behavior. researchgate.net It is plausible that polymers containing this compound could exhibit unique and desirable properties for applications in smart materials or biomedical devices. rsc.orgresearchgate.net
Role as a Precursor in the Synthesis of Other Complex Research Compounds
Cinnamic acid and its derivatives are widely recognized as important precursors for the synthesis of a variety of more complex molecules. nih.gov Their versatile structure allows for a range of chemical transformations, including esterification, amidation, and reactions at the double bond. These reactions open pathways to a diverse array of compounds with potential applications in the pharmaceutical, cosmetic, and flavor industries. nih.govnih.gov
The synthesis of cinnamic acid derivatives themselves can be achieved through methods like the Perkin reaction or Knoevenagel condensation, often employing greener sonochemical methods. nih.gov this compound can serve as a starting material for creating novel compounds where the butoxy-phenyl moiety is a key pharmacophore or functional group. For instance, it could be used to synthesize novel ester or amide derivatives with potentially enhanced biological activities. The core structure is also found in some natural products and their analogues, indicating its relevance as a scaffold in medicinal chemistry.
Potential in Agrochemicals (e.g., fungicides, herbicides, plant protection agents, pest control)
Cinnamic acid and its derivatives have demonstrated notable potential in the field of agrochemicals, particularly as antifungal agents. nih.gov Their natural origin and generally low toxicity make them attractive candidates for the development of "green pesticides." emerald.com
A study on the structure-activity relationship of 22 different cinnamic acid derivatives revealed that certain substitutions on the phenyl ring significantly influence their antifungal efficacy against various Aspergillus species. nih.gov While this compound was not among the tested compounds, the findings provide a framework for predicting its potential activity. The table below summarizes the antifungal activity of some of the studied derivatives.
| Compound | Fungal Strain | Antifungal Activity |
| (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid | Aspergillus niger | Comparable to miconazole |
| (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid | Aspergillus flavus | Significant |
| (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid | Aspergillus terreus | Significant |
Data sourced from a study on the structure-activity relationship of cinnamic acid derivatives. nih.gov
Furthermore, research has explored the hybridization of cinnamic acid with layered double hydroxides (LDHs) to create a controlled-release green pesticide. emerald.com This cinnamate-LDH hybrid has shown effectiveness in controlling the root rot of red pepper caused by Phytophthora capsici. emerald.com This innovative delivery system for a natural antibiotic substance highlights a promising avenue for the application of this compound in sustainable agriculture. The butoxy group might affect the release profile from the LDH matrix and its interaction with fungal pathogens.
Environmental Applications (e.g., bioremediation, corrosion inhibitors)
In the realm of environmental applications, derivatives of cinnamic acid have been investigated as corrosion inhibitors for various metals. Cinnamic aldehyde and its derivatives, for example, have been shown to effectively prevent the corrosion of metallic surfaces in acidic environments by forming a protective thin film. researchgate.net This film interferes with the diffusion of corrosive agents to the metal surface.
More specifically, cinnamic acid derivatives have been studied as inhibitors for the dissolution of copper in phosphoric acid. researchgate.net The mechanism of inhibition is believed to be related to the adsorption of these compounds onto the metal surface. The structure of the cinnamic acid derivative, including the substituents on the phenyl ring, plays a crucial role in its effectiveness as a corrosion inhibitor. The butoxy group in this compound, with its electron-donating nature, could enhance the adsorption process on metal surfaces, making it a potentially effective corrosion inhibitor.
Recent research has also focused on the development of rare earth cinnamate (B1238496) compounds as corrosion inhibitors. These compounds have demonstrated a synergistic effect between the rare earth cation and the cinnamate anion, leading to mixed anodic and cathodic inhibition. This approach could be extended to include this compound to create novel, environmentally friendly corrosion inhibitors.
Future Research Directions and Challenges in the Study of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid
Unexplored Synthetic Avenues and Green Chemistry Approaches
The classical synthesis of cinnamic acids, often achieved through the Knoevenagel or Perkin reactions, provides a solid foundation for producing (2E)-3-(4-butoxyphenyl)prop-2-enoic acid. researchgate.net However, the future of its synthesis lies in the exploration of more efficient, sustainable, and varied methodologies.
Green Chemistry Approaches: A significant challenge and opportunity reside in the development of environmentally benign synthetic protocols. This involves minimizing the use of hazardous solvents and reagents, employing renewable starting materials, and designing reactions with high atom economy. The use of water as a solvent, solid-state reactions, and microwave-assisted synthesis are promising green alternatives that remain largely unexplored for this specific compound. Such approaches would not only reduce the environmental impact of its synthesis but also align with the growing demand for sustainable chemical manufacturing.
Identification of Novel Biological Targets for In Vitro and Animal Studies
Preliminary evidence suggests that this compound possesses anti-inflammatory properties. biosynth.com This initial finding opens the door to a more comprehensive exploration of its biological activities and the identification of specific molecular targets.
Expanding the Scope of Biological Screening: Future in vitro studies should extend beyond anti-inflammatory assays to include a broader range of biological activities. Given the known properties of other cinnamic acid derivatives, this compound should be investigated for its potential as an antioxidant, antimicrobial, anticancer, and antidiabetic agent. nih.govnih.gov High-throughput screening against various cell lines and microbial strains could rapidly identify new therapeutic potentials.
Identifying Specific Molecular Targets: A crucial area of future research will be the pinpointing of the precise biological molecules with which this compound interacts. Techniques such as affinity chromatography, proteomics, and molecular profiling can be employed to isolate and identify its binding partners within cells. Understanding these interactions at a molecular level is essential for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. For instance, its anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.
Integration of Advanced Computational Modeling with Experimental Data
Computational chemistry offers powerful tools to accelerate the discovery and development process for this compound. The integration of computational modeling with experimental validation can provide deep insights into its structure-activity relationships and guide the design of future studies.
Predictive Modeling: Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with a wide array of potential biological targets. Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding how modifications to its chemical structure, such as altering the length of the alkoxy chain or substituting the phenyl ring, might affect its biological activity. These predictive models can prioritize the synthesis of new derivatives with enhanced properties.
Mechanistic Insights: Molecular dynamics simulations can provide a dynamic picture of how the compound interacts with its target proteins over time, revealing key conformational changes and energetic contributions to binding. This information is invaluable for understanding the molecular basis of its biological effects and for designing more effective analogues.
Challenges and Strategies for Scalable Research Synthesis
While laboratory-scale synthesis provides the necessary quantities for initial screening, the transition to larger-scale production for extensive preclinical and potential clinical studies presents significant challenges.
Optimization of Reaction Conditions: A primary challenge is the optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness on a larger scale. This involves a systematic investigation of parameters such as temperature, pressure, catalyst loading, and reaction time. The development of robust and reproducible synthetic protocols is paramount.
Purification and Impurity Profiling: As the scale of synthesis increases, so does the complexity of purification. Efficient and scalable purification methods, such as crystallization or preparative chromatography, will need to be developed. Furthermore, a thorough characterization of any impurities formed during the synthesis is crucial for ensuring the safety and reliability of the compound for biological testing.
Synergistic Applications with Emerging Technologies in Chemical Biology and Materials Science
The unique chemical structure of this compound makes it a versatile platform for integration with cutting-edge technologies in both chemical biology and materials science.
Chemical Biology Probes: The molecule can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes can be used to visualize the compound's localization within cells, track its interactions with biological targets in real-time, and facilitate the identification of its binding partners through pull-down assays.
Advanced Materials: The cinnamic acid moiety is known for its ability to undergo photodimerization upon exposure to UV light, a property that can be exploited in the development of photo-responsive materials. Incorporating this compound into polymers could lead to the creation of novel materials with applications in drug delivery, tissue engineering, and smart coatings. Its antioxidant properties could also be harnessed to develop functional materials with enhanced stability and longevity.
Q & A
Basic Questions
Q. What synthetic routes are recommended for (2E)-3-(4-butoxyphenyl)prop-2-enoic acid, and how is its structural integrity confirmed?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-butoxybenzaldehyde and malonic acid, catalyzed by pyridine or piperidine. Structural confirmation requires a combination of NMR (¹H/¹³C) to verify the trans (E)-configuration of the α,β-unsaturated carbonyl group and the butoxyphenyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the absence of cis (Z)-isomer peaks (e.g., coupling constants J = 12–16 Hz for trans double bonds).
- FT-IR : The carbonyl stretch (C=O) near 1680–1700 cm⁻¹ and conjugated C=C stretch around 1600 cm⁻¹ are key indicators.
- HPLC : Reverse-phase chromatography with UV detection (λ ~270 nm) assesses purity and detects byproducts .
Q. What are the key stability considerations for handling this compound in experimental workflows?
- Methodological Answer : Store at 4°C in airtight, light-protected containers to prevent degradation via hydrolysis or photoisomerization. Monitor stability under reaction conditions (e.g., pH, temperature) using periodic HPLC analysis. Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may accelerate decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of the α,β-unsaturated carbonyl group?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (FMOs), highlighting the electron-deficient β-carbon for nucleophilic attacks. Compare computed IR/NMR data with experimental results to validate the model. Use electrostatic potential (ESP) surfaces to predict regioselectivity in Michael addition reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardize assays : Use cell lines with consistent expression levels of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Control stereochemical integrity : Verify the absence of Z-isomer contamination via chiral HPLC.
- Validate solubility : Pre-dissolve in DMSO with ≤0.1% final concentration to avoid solvent interference in cell-based assays .
Q. How does the 4-butoxyphenyl substituent influence intermolecular interactions in crystal packing?
- Methodological Answer : Conduct single-crystal X-ray diffraction to analyze hydrogen-bonding motifs (e.g., carboxylic acid dimerization) and π-π stacking between aromatic rings. Graph set analysis (Etter’s rules) categorizes hydrogen-bond patterns, while Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···O interactions) .
Q. What experimental and computational approaches optimize reaction conditions for regioselective modifications of the α,β-unsaturated system?
- Methodological Answer :
- Kinetic studies : Monitor Michael addition reactions (e.g., with thiols or amines) via in situ FT-IR or UV-Vis spectroscopy.
- Solvent screening : Test polar protic (e.g., ethanol) vs. aprotic solvents (e.g., THF) to modulate nucleophilicity.
- Transition-state modeling : Use DFT to compare energy barriers for β-carbon vs. carbonyl oxygen attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
